2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
The compound 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid (hereafter referred to as the "target compound") is a polyfunctional α-amino acid derivative featuring two guanidine-like diaminomethylideneamino groups. These groups are critical for its biochemical interactions, particularly in enzyme inhibition and metal chelation.
Properties
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLWNBVRVJYMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Bond Formation
Peptide bonds are formed through coupling reactions using reagents like carbodiimides (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , N,N'-Dicyclohexylcarbodiimide (DCC) ) or other coupling agents (e.g., O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) , O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) ).
Protection and Deprotection Steps
Protecting groups are used to prevent unwanted reactions at specific functional groups. Common protecting groups include tert-Butyloxycarbonyl (Boc) , 9-Fluorenylmethyloxycarbonyl (Fmoc) , and Benzyloxycarbonyl (Cbz) for amino groups.
Purification
Techniques such as High-Performance Liquid Chromatography (HPLC) are used to purify the final product.
Industrial Production Methods
Industrial production often involves Solid-Phase Peptide Synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
- Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly at the amino and carboxyl groups.
- Substitution Reactions: Amino groups can participate in nucleophilic substitution reactions.
- Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
- Reducing Agents: Sodium borohydride, lithium aluminum hydride.
- Coupling Reagents: EDC, DCC, HATU.
- Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the peptide bonds would yield individual amino acids or smaller peptide fragments.
Scientific Research Applications
Chemistry
- Peptide Synthesis: Used as a building block in the synthesis of longer peptides or proteins.
- Catalysis: May serve as a catalyst or a ligand in various chemical reactions.
Biology
- Enzyme Inhibition: Could act as an inhibitor for specific enzymes due to its peptide-like structure.
- Protein-Protein Interactions: May be used to study interactions between proteins.
Medicine
- Drug Development: Potential use in the development of peptide-based drugs.
- Diagnostics: Could be used in diagnostic assays to detect specific biomolecules.
Industry
- Biotechnology: Used in the production of recombinant proteins.
- Pharmaceuticals: Employed in the formulation of peptide-based therapeutics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H26N8O3 |
| Molecular Weight | 330.39 g/mol |
| PubChem CID | 333441 |
| Synonyms | Arg-Arg-OH.AcOH, SCHEMBL288598, CHEBI:175229 |
Chemical Reactions Analysis
Types of Reactions
Arg-arg can undergo various chemical reactions, including:
Oxidation: Arginine residues in arg-arg can be oxidized to form ornithine and other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: N-terminal or C-terminal substitution reactions can occur, leading to the formation of modified dipeptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification, such as acylating agents for N-terminal modifications.
Major Products Formed
Oxidation: Ornithine, citrulline, and other oxidative derivatives.
Reduction: Reduced forms of arg-arg with altered functional groups.
Substitution: Modified dipeptides with new functional groups at the N- or C-terminus.
Scientific Research Applications
Chemistry
In chemistry, arg-arg is used as a building block for the synthesis of more complex peptides and proteins. It is also employed in the study of peptide interactions and stability.
Biology
Arg-arg plays a role in various biological processes, including cell signaling and protein-protein interactions. It is used in research to study the effects of dipeptides on cellular functions and metabolic pathways .
Medicine
In medicine, arg-arg has potential therapeutic applications due to its ability to enhance wound healing, modulate immune responses, and improve cardiovascular health. It is also being investigated for its role in cancer therapy and as a drug delivery agent .
Industry
In the industrial sector, arg-arg is used in the formulation of dietary supplements and functional foods. It is also explored for its potential in biotechnology applications, such as enzyme stabilization and biocatalysis .
Mechanism of Action
Arg-arg exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the production of nitric oxide (NO) from arginine residues. NO is a critical signaling molecule that regulates vascular tone, immune responses, and neurotransmission. Additionally, arg-arg can modulate the activity of enzymes and receptors involved in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The target compound’s guanidine groups confer high polarity and basicity, facilitating interactions with acidic residues in enzymes. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Guanidine-Containing Amino Acid Derivatives
* Molecular formula and weight estimated based on structural similarity to and .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C14H28N8O4
- Molecular Weight : 372.42 g/mol
- CAS Number : 842953-10-0
The compound features multiple amino groups and a pentanoic acid backbone, which contribute to its biological interactions and solubility properties.
- Nitric Oxide Production : The compound is believed to enhance nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and blood flow regulation. This mechanism is particularly relevant in cardiovascular health and exercise performance.
- Cell Signaling : It may modulate various signaling pathways associated with cellular growth and repair, potentially influencing apoptosis and cell proliferation.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
Therapeutic Applications
- Cardiovascular Health : Due to its role in NO production, the compound could be beneficial in treating conditions such as hypertension and atherosclerosis.
- Muscle Recovery : Its potential to enhance blood flow may aid in muscle recovery post-exercise.
- Neuroprotection : Some studies indicate that it could have neuroprotective effects, possibly beneficial in neurodegenerative diseases.
Case Studies
- Cardiovascular Effects : A study conducted on animal models demonstrated that administration of the compound significantly improved endothelial function and reduced blood pressure levels compared to control groups .
- Muscle Performance : Clinical trials involving athletes showed enhanced performance metrics when supplemented with the compound, suggesting its efficacy in improving exercise capacity .
- Neuroprotective Effects : Research published in a peer-reviewed journal indicated that the compound reduced markers of oxidative stress in neuronal cells, suggesting a protective effect against neurodegeneration .
Data Table
Q & A
Q. What are the defining structural features of this compound, and how do they influence its reactivity and biological interactions?
The compound contains two diaminomethylideneamino groups and a pentanoic acid backbone. The diaminomethylideneamino groups act as strong hydrogen bond donors/acceptors, enhancing interactions with enzymes or receptors. The pentanoic acid backbone provides flexibility for conformational changes during binding. Structural analogs (e.g., branched-chain amino acids) show that methyl or phenyl substitutions alter metabolic pathways or receptor affinity . Methodological Insight: Use NMR to map hydrogen bonding sites and X-ray crystallography to resolve 3D conformation. Compare with analogs to identify critical functional groups .
Q. What synthetic strategies are recommended for producing this compound with high purity?
Synthesis typically involves multi-step peptide coupling and guanidinylation. For example:
- Step 1 : Prepare the pentanoic acid backbone via esterification and selective amino group protection.
- Step 2 : Introduce diaminomethylideneamino groups using carbodiimide-mediated coupling.
- Step 3 : Deprotect and purify via reverse-phase HPLC. Key challenges include avoiding racemization during coupling and ensuring regioselective modifications. Use chiral chromatography to confirm enantiopurity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from differences in assay conditions or impurity profiles. To address this:
- Controlled Replication : Standardize buffer pH, temperature, and co-factor concentrations.
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete guanidinylation) that may interfere with activity .
Q. What computational approaches are effective in predicting its physicochemical properties and reaction pathways?
- Quantum Chemical Calculations : Optimize geometry using density functional theory (DFT) to predict pKa and redox potentials.
- QSPR Models : Corporate molecular descriptors (e.g., polar surface area, logP) to predict solubility and membrane permeability.
- Reaction Path Search : Use tools like the Artificial Force Induced Reaction (AFIR) method to simulate synthetic pathways and identify energy barriers .
Q. How can reaction intermediates be characterized during its synthesis?
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation.
- Trapping Experiments : Use quenching agents (e.g., acetic anhydride) to stabilize transient intermediates for NMR analysis.
- Mass Spectrometry : Identify intermediates via high-resolution MS/MS fragmentation patterns .
Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Analog Synthesis : Modify the diaminomethylideneamino group (e.g., replace with methylguanidine) or vary the backbone length.
- Biological Testing : Screen analogs against target enzymes (e.g., nitric oxide synthases) to quantify IC50 shifts.
- Molecular Dynamics : Simulate binding interactions to explain potency differences. For example, bulky substituents may sterically hinder active-site access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
